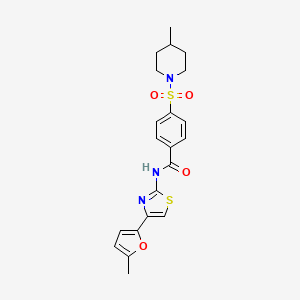

N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

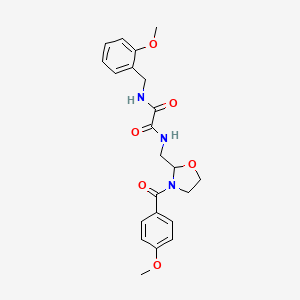

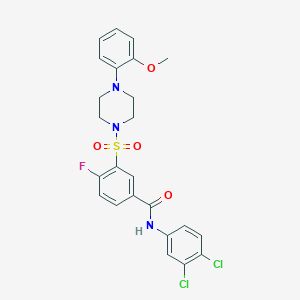

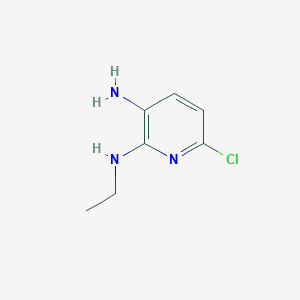

“N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide” is a compound that has been studied for its potential as a ligand selective for the dopamine D3 receptor subtype . This receptor subtype has been targeted as a potential neurochemical modulator of the behavioral actions of psychomotor stimulants, such as cocaine .

Synthesis Analysis

The synthesis of this compound involves the design of a novel class of D3 ligands. All the compounds in this series included an aryl-substituted piperazine ring, a varying alkyl chain linker (C3−C5), and a terminal aryl amide . The compounds were synthesized and evaluated in vitro for binding in CHO cells transfected with human D2, D3, or D4 receptor cDNAs .

Molecular Structure Analysis

The molecular structure of this compound includes an aryl-substituted piperazine ring, a varying alkyl chain linker (C3−C5), and a terminal aryl amide .

Scientific Research Applications

Dopamine D(3) Receptor Ligands

Research on derivatives closely related to "N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide" has shown significant affinity and selectivity towards dopamine D(3) receptors. Modifications of the benzamide and piperazine components have resulted in compounds with high affinity and selectivity for D(3) ligands, suggesting potential applications in studying dopamine-related disorders (Leopoldo et al., 2002).

PET Radiotracers for CB1 Cannabinoid Receptors

A study demonstrated the feasibility of synthesizing radiolabeled compounds related to the compound of interest, with potential use as radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). These compounds, including "N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide," show promise for neuroimaging applications (Katoch-Rouse et al., 2003).

Antipsychotic Potential

The synthesis and study of 2-phenylpyrroles as conformationally restricted benzamide analogues have indicated potential antipsychotic applications. These compounds, similar in structure to the compound , have shown dopamine antagonistic activity, suggesting their use in developing new treatments for psychotic disorders (van Wijngaarden et al., 1987).

Carbon-11 Labeled PET Radioligands

Further research into carbon-11 labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D(3) receptors has expanded the scientific understanding of the structural requirements for receptor affinity and selectivity. These studies have implications for the development of diagnostic tools for neurological conditions (Gao et al., 2008).

Tocolytic Activity

The synthesis and evaluation of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) demonstrated significant inhibition of uterine smooth muscle contractions, indicating potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).

Mechanism of Action

Future Directions

The development of highly selective and potent molecular probes like “N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide” will prove useful in the elucidation of the role D3 receptors play in the psychomotor stimulant and reinforcing properties of cocaine . This will provide new leads toward the development of treatments for addiction and other neuropsychiatric disorders .

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2FN3O4S/c1-34-22-5-3-2-4-21(22)29-10-12-30(13-11-29)35(32,33)23-14-16(6-9-20(23)27)24(31)28-17-7-8-18(25)19(26)15-17/h2-9,14-15H,10-13H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNBWRNZZEHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)

![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)